molecular formula C8H18Cl2N2 B13480726 5,8-Diazaspiro[3.6]decane dihydrochloride

5,8-Diazaspiro[3.6]decane dihydrochloride

Katalognummer: B13480726
Molekulargewicht: 213.15 g/mol
InChI-Schlüssel: OJHWCXSWDZRQAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Diazaspiro[3.6]decane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a spiro compound, meaning it contains two rings that share a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Diazaspiro[3.6]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dihalide with a diamine in the presence of a base. The reaction conditions often include an inert atmosphere and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

5,8-Diazaspiro[3.6]decane dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic compounds, while reduction can lead to simpler amine derivatives .

Wissenschaftliche Forschungsanwendungen

5,8-Diazaspiro[3.6]decane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 5,8-Diazaspiro[3.6]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5,8-Diazaspiro[3.6]decane dihydrochloride include:

Uniqueness

What sets this compound apart is its specific ring structure and the presence of nitrogen atoms, which confer unique chemical and biological properties. This makes it particularly valuable in research focused on spirocyclic compounds and their applications .

Eigenschaften

Molekularformel

C8H18Cl2N2

Molekulargewicht

213.15 g/mol

IUPAC-Name

5,8-diazaspiro[3.6]decane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)4-5-9-6-7-10-8;;/h9-10H,1-7H2;2*1H

InChI-Schlüssel

OJHWCXSWDZRQAT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCNCCN2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.